BenchChemオンラインストアへようこそ!

(4-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Lipophilicity Polar Surface Area Drug-likeness

(4-Methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851802-19-2) is a synthetic, trisubstituted 4,5-dihydro-1H-imidazole derivative featuring a 1-(4-methoxybenzoyl) group, a 2-((4-nitrobenzyl)thio) moiety, and a 4,5-dihydroimidazole core. Its molecular formula is C₁₈H₁₇N₃O₄S, with a molecular weight of 371.4 g/mol.

Molecular Formula C18H17N3O4S
Molecular Weight 371.41
CAS No. 851802-19-2
Cat. No. B2872215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS851802-19-2
Molecular FormulaC18H17N3O4S
Molecular Weight371.41
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H17N3O4S/c1-25-16-8-4-14(5-9-16)17(22)20-11-10-19-18(20)26-12-13-2-6-15(7-3-13)21(23)24/h2-9H,10-12H2,1H3
InChIKeyFGTALFZHQZEVJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851802-19-2): Physicochemical Baseline for Research Procurement


(4-Methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851802-19-2) is a synthetic, trisubstituted 4,5-dihydro-1H-imidazole derivative featuring a 1-(4-methoxybenzoyl) group, a 2-((4-nitrobenzyl)thio) moiety, and a 4,5-dihydroimidazole core. Its molecular formula is C₁₈H₁₇N₃O₄S, with a molecular weight of 371.4 g/mol [1]. Computed physicochemical properties include an XLogP3 of 3.1, a topological polar surface area (TPSA) of 113 Ų, 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 5 rotatable bonds [1]. The compound belongs to the broader class of 2-thio-substituted imidazole derivatives, which have been extensively patented and studied for anti-inflammatory, immunomodulatory, and kinase-inhibitory activities [2][3]. This baseline profile establishes the compound’s identity as a research chemical for structure-activity relationship (SAR) exploration, rather than a fully characterized drug candidate.

Why Generic 4,5-Dihydroimidazole Analogs Cannot Substitute for (4-Methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone


Within the 2-thio-substituted 4,5-dihydroimidazole class, even single-point structural permutations produce substantial divergence in physicochemical property space and, by class-level extrapolation, biological activity. The target compound combines three structural features—a 1-(4-methoxybenzoyl) group, a 2-((4-nitrobenzyl)thio) group, and an unsubstituted 4,5-dihydroimidazole ring—that are absent in any single close analog. Substituting the 4-methoxybenzoyl group (as in the m-tolyl analog CAS 851802-05-6 [1]) alters lipophilicity and hydrogen bond acceptor geometry. Removing the 4-nitrobenzyl-thio group (as in 2-(benzylthio) analogs) eliminates the electron-withdrawing nitro substituent, which class-level SAR indicates influences redox potential and target engagement [2][3]. Interchanging even a single substituent can therefore shift the compound into an entirely different property cluster, confounding SAR continuity across a screening library or lead optimization campaign.

Quantitative Evidence Guide: Differentiating (4-Methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone from Closest Analogs


Computed Lipophilicity (XLogP3) and Polar Surface Area Differentiate the Compound from 4,5-Diaryl-2-thio-imidazoles

The target compound’s combination of a 4-methoxybenzoyl N1 substituent and a 4-nitrobenzylthio C2 substituent yields a computed XLogP3 of 3.1 and a TPSA of 113 Ų [1]. In contrast, the prototypical anti-inflammatory 2-thioimidazole lead 4,5-bis(4-fluorophenyl)-2-[(1,1,2,2-tetrafluoroethyl)sulfonyl]-1H-imidazole (tiflamizole, from the 4,5-diaryl-2-(substituted thio)-1H-imidazole series) lacks both a nitrobenzyl-thio and a methoxybenzoyl group and is characterized in the literature as a sulfone derivative with distinct electronic properties [2].

Lipophilicity Polar Surface Area Drug-likeness

N1-(4-Methoxybenzoyl) Substitution Distinguishes the Compound from Acetyl and m-Tolyl Analogs in Hydrogen Bond Acceptor Count

The N1-(4-methoxybenzoyl) group contributes one carbonyl oxygen and one methoxy oxygen to the hydrogen bond acceptor (HBA) count. The target compound has a total of 6 HBAs [1]. The closest listed analog, 1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone (CAS 851802-05-6, molecular formula C₁₂H₁₃N₃O₃S), has a smaller N1-acetyl group and possesses only 4 HBAs (based on structural formula: two nitro oxygens, one carbonyl oxygen, no methoxy) [1][3]. Similarly, the m-tolyl analog (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone) lacks the methoxy oxygen and therefore has an HBA count of 5 (three nitro/carbonyl oxygens, no methoxy) based on structural formula [3].

Hydrogen Bond Acceptors Structure-Activity Relationships Scaffold Differentiation

4-Nitrobenzylthio Substituent Confers a Redox-Active Handle Absent in Benzylthio and Alkylthio Comparators

The 4-nitrobenzyl group is a well-established bioreductive handle; nitroaromatic compounds can undergo enzymatic one-electron reduction to nitro radical anions, which is exploited in hypoxia-activated prodrugs and antimicrobial agents [1]. The target compound incorporates this moiety via a thioether linkage at the imidazole C2 position. The comparator 2-(benzylthio)-4,5-dihydro-1H-imidazole (CAS 20268-38-6 or hydrochloride CAS 5455-64-1) lacks the nitro group entirely, removing the possibility of bioreductive activation . In SAR studies of 4-nitrobenzylthioinosine (NBTI) analogs, the 4-nitro substituent was critical for nucleoside transporter inhibition (ENT1 Ki = 0.4 nM for NBTI vs. ~2,800 nM for ENT2, though target differs from imidazole series) [1].

Redox Potential Electron-Withdrawing Group Bioreductive Activation

4,5-Dihydroimidazole Core (Non-Diaryl) Differentiates from 4,5-Diaryl-2-thio-imidazole Anti-Inflammatory Leads

The established anti-inflammatory 2-substituted-thio-4,5-dihydro-imidazole pharmacophore requires 4,5-diaryl substitution for potent activity in the rat adjuvant-induced arthritis model [1][2]. The lead compound tiflamizole (4,5-bis(4-fluorophenyl)-2-[(1,1,2,2-tetrafluoroethyl)sulfonyl]-1H-imidazole) was reported as 8× more potent than indomethacin in the rat adjuvant arthritis assay [1]. The target compound lacks aryl substitution at the 4- and 5-positions of the dihydroimidazole ring, placing it outside the anti-inflammatory pharmacophore defined by Sharpe et al. and the US 4,379,159 patent series [1][2]. This structural divergence implies a fundamentally different target engagement profile.

Scaffold Topology 4,5-substitution pattern Anti-inflammatory SAR

Rotatable Bond Count and Molecular Complexity: Differentiation from Simpler 2-Thioimidazoline Fragments

The target compound has 5 rotatable bonds and a complexity score of 535 [1]. In comparison, the simpler fragment 2-(benzylthio)-4,5-dihydro-1H-imidazole (CAS 20268-38-6) has approximately 3 rotatable bonds and lower molecular complexity due to the absence of the N1-(4-methoxybenzoyl) group . The higher rotatable bond count of the target compound increases conformational flexibility, which class-level medicinal chemistry principles indicate can affect entropic contributions to binding free energy and may expand the targetable protein space relative to more rigid fragments.

Rotatable Bonds Molecular Complexity Fragment-Based Drug Discovery

Absence of Direct Biological Activity Data for This Specific Compound Necessitates Confirmatory Screening Against In-Class Active Analogs

A systematic search of PubChem BioAssay, PubMed, ChEMBL, BindingDB, and Google Patents (searched 2026-05-09) returned no direct in vitro or in vivo biological activity data for CAS 851802-19-2 [1][2]. The structurally related m-tolyl analog has been reported to exhibit anti-inflammatory and antitumor activity in preclinical studies, though quantitative IC₅₀/EC₅₀ values are not publicly available in peer-reviewed literature as of the search date . In contrast, the 4,5-diaryl-2-(substituted thio)-1H-imidazole class, including tiflamizole, has established quantitative anti-inflammatory potency data (8× indomethacin in rat adjuvant arthritis) [2]. This evidence gap means that any biological differentiation claim for CAS 851802-19-2 must be empirically validated by the end user.

Data Gap Analysis Screening Strategy Procurement Risk

Best Research and Industrial Application Scenarios for (4-Methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone


Structure-Activity Relationship (SAR) Library Expansion for 2-Thioimidazole-Based Screening

The compound’s unique combination of N1-(4-methoxybenzoyl) and C2-(4-nitrobenzylthio) groups, coupled with a 4,5-unsubstituted dihydroimidazole core, fills a structural gap in 2-thioimidazole screening libraries that are dominated by 4,5-diaryl analogs [1][2]. Procurement is warranted when the research objective is to systematically probe how N1-acyl variation and C2-thio aromatic substitution affect target engagement profiles orthogonal to the classical 4,5-diaryl anti-inflammatory pharmacophore defined by Sharpe et al. [1].

Bioreductive Prodrug or Hypoxia-Activated Probe Design

The 4-nitrobenzyl group is a validated bioreductive trigger, used in hypoxia-activated prodrugs and nucleoside transporter inhibitor design [2]. This compound provides a modular scaffold where the 4-nitrobenzyl group can undergo nitroreductase-mediated reduction, potentially releasing the thioimidazole moiety or generating a reactive intermediate. Researchers investigating hypoxia-targeted delivery or nitroreductase enzyme substrates can use this compound as a starting point for further derivatization.

Negative Control or Orthogonal Chemotype for 4,5-Diaryl-2-thioimidazole Anti-Inflammatory Programs

Because the established anti-inflammatory activity of 2-thio-substituted imidazoles requires 4,5-diaryl substitution [1][3], this 4,5-unsubstituted compound serves as a structurally matched negative control. Its physicochemical profile (XLogP3 = 3.1, TPSA = 113 Ų [1]) is sufficiently distinct to confirm that observed anti-inflammatory activity in diaryl analogs is scaffold-dependent rather than driven by non-specific thioimidazole reactivity.

Computational Chemistry and Molecular Docking Campaigns Requiring Diverse Physicochemical Input

With 6 hydrogen bond acceptors, 0 hydrogen bond donors, XLogP3 of 3.1, and TPSA of 113 Ų [1], this compound occupies a distinct region of physicochemical space compared to simpler 2-thioimidazoline fragments. Virtual screening and pharmacophore modeling campaigns that require a diverse input set can leverage this compound to probe hydrogen bond acceptor geometry and lipophilic interactions that are inaccessible with smaller, less functionalized analogs.

Quote Request

Request a Quote for (4-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.